molecular formula C11H6Cl2O4 B12055815 3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate CAS No. 63031-47-0

3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate

Cat. No.: B12055815
CAS No.: 63031-47-0
M. Wt: 273.07 g/mol
InChI Key: YOVVGTXLYNLCGZ-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate is a chlorinated furan derivative esterified with a benzoate group. Its molecular formula is C₁₁H₇Cl₂O₄, with a calculated molecular weight of 274.04 g/mol. The structure comprises a dihydrofuran ring substituted with chlorine atoms at positions 3 and 4, a ketone group at position 5, and a benzoate ester at position 2.

Properties

CAS No.

63031-47-0

Molecular Formula

C11H6Cl2O4

Molecular Weight

273.07 g/mol

IUPAC Name

(3,4-dichloro-5-oxo-2H-furan-2-yl) benzoate

InChI

InChI=1S/C11H6Cl2O4/c12-7-8(13)11(17-10(7)15)16-9(14)6-4-2-1-3-5-6/h1-5,11H

InChI Key

YOVVGTXLYNLCGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(=C(C(=O)O2)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate typically involves the reaction of 3,4-dichlorofuran-2(5H)-one with benzoic acid or its derivatives under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate undergoes various chemical reactions, including:

Scientific Research Applications

3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Positional Isomers: 2,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl Acetate

Molecular Formula : C₆H₃Cl₂O₄
Molecular Weight : 209.99 g/mol

  • Structural Differences : The positional isomer (2,4-dichloro substitution) differs in chlorine placement on the furan ring. The acetate group (vs. benzoate) reduces steric bulk and lipophilicity.
  • Key Properties: Lower molecular weight (209.99 vs. 274.04 g/mol) due to the smaller acetate group.
  • Applications: Limited data, but acetate derivatives are often intermediates in organic synthesis .

Alkyl Benzoates (Methyl, Ethyl, and Propyl Benzoates)

Representative Example : Ethyl Benzoate (C₉H₁₀O₂; 150.17 g/mol)

  • Structural Differences : Alkyl benzoates lack the chlorinated furan backbone, featuring a simple alkyl-aryl ester linkage.
  • Key Properties :
    • Higher volatility (e.g., ethyl benzoate’s boiling point: 212–213°C) compared to the target compound, which is likely less volatile due to its bulky furan ring.
    • Lower toxicity profiles: Simple alkyl benzoates (e.g., methyl and ethyl) are classified as low-toxicity compounds, whereas chlorinated furans may exhibit higher cytotoxicity .
  • Applications : Widely used in fragrances, food preservatives, and polymer initiators .

Reactive Benzoate Derivatives: Ethyl 4-(Dimethylamino) Benzoate

Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol

  • Structural Differences: Features a dimethylamino group at the para position of the benzoate, enhancing electron-donating capacity.
  • Key Properties: Higher reactivity in photopolymerization (e.g., dental resins) due to the amino group’s electron-donating effect. Superior physical properties (e.g., degree of conversion in resins) compared to methacrylate-based initiators .
  • Applications : Co-initiator in light-cured dental materials .

Chlorinated Furanone Derivatives

Example: Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate Molecular Formula: C₈H₁₀ClNO₅ Molecular Weight: 243.62 g/mol

  • Structural Differences: Contains a methoxy group and an amino-acetate substituent instead of a benzoate.
  • Key Properties: Stabilized by intermolecular hydrogen bonding (N–H⋯O and C–H⋯O), influencing crystallinity.
  • Applications: Explored for biological activity due to furanone scaffolds .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Toxicity Notes
3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate C₁₁H₇Cl₂O₄ 274.04 Cl (3,4), benzoate (2) High reactivity (chlorine + ketone) Likely higher cytotoxicity (chlorinated)
2,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl acetate C₆H₃Cl₂O₄ 209.99 Cl (2,4), acetate (2) Intermediate in synthesis Limited data
Ethyl benzoate C₉H₁₀O₂ 150.17 Ethyl ester Fragrances, preservatives Low toxicity
Ethyl 4-(dimethylamino) benzoate C₁₁H₁₅NO₂ 193.24 Dimethylamino (4) Dental resin co-initiator Moderate toxicity
Methyl 2-[(4-chloro-...]acetate (furanone) C₈H₁₀ClNO₅ 243.62 Chloro, methoxy, amino-acetate Biological activity, crystallinity Undocumented

Research Findings and Implications

  • Reactivity: The target compound’s chlorinated furan ring may exhibit electrophilic reactivity at the ketone and chlorine sites, enabling nucleophilic substitutions or cross-coupling reactions. This contrasts with ethyl 4-(dimethylamino) benzoate, where reactivity is driven by the amino group .
  • Toxicity : Chlorinated furans are associated with higher cytotoxicity than simple alkyl benzoates, necessitating careful handling .

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